
4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole, also known as BRIMIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BRIMIP is a pyrazole derivative that has been synthesized using various methods, including the reaction of 4-bromo-3-nitrobenzoic acid with isopropyl alcohol and hydrazine hydrate.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole is not fully understood. However, it has been suggested that 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has also been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Additionally, 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole also has several limitations. It is highly reactive and can undergo degradation under certain conditions, making it challenging to handle in the lab. Additionally, its mechanism of action is not fully understood, making it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to optimize its anticancer potential by identifying its precise mechanism of action and developing more potent derivatives. Additionally, there is a need to investigate the pharmacokinetics and toxicity of 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole to determine its suitability for clinical use.
Métodos De Síntesis
4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole can be synthesized using various methods, including the reaction of 4-bromo-3-nitrobenzoic acid with isopropyl alcohol and hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-bromo-1-propan-2-yl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-7(2)13-5-9(11)10(12-13)6-14-8(3)4/h5,7-8H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZKXZFKPXPXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone](/img/structure/B2963121.png)

![tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2963125.png)
![Butyl 4-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2963126.png)
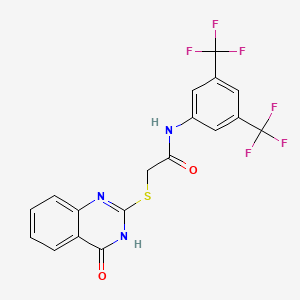
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine](/img/structure/B2963131.png)
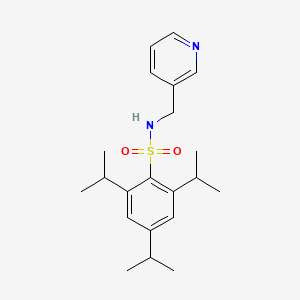
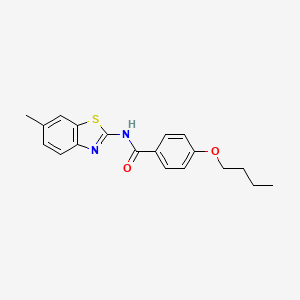

![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B2963140.png)
![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)
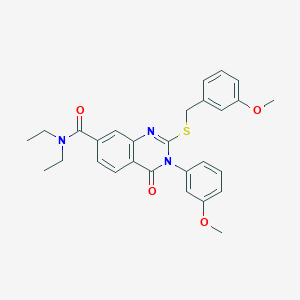
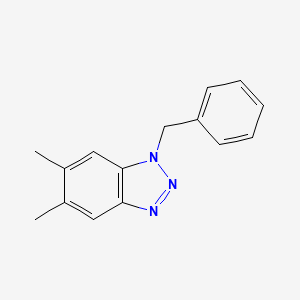
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide](/img/structure/B2963144.png)